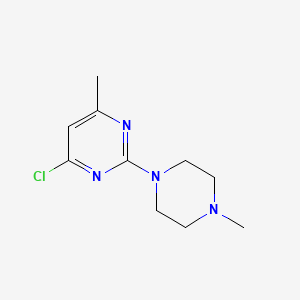
4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a 4-methylpiperazin-1-yl group at the 2nd position of the pyrimidine ring. It has a molecular formula of C10H15ClN4 and a molecular weight of 226.71 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine
- 4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine
- ®-5-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-N’-(tetrahydrofuran-2-yl)methylpyrimidine-2,4-diamine mesylate
Uniqueness
4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both a chloro group and a methyl group, along with the 4-methylpiperazin-1-yl moiety, imparts distinct chemical and biological properties to the compound. This unique structure allows it to interact with specific molecular targets, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
901586-52-5 |
|---|---|
Fórmula molecular |
C10H15ClN4 |
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C10H15ClN4/c1-8-7-9(11)13-10(12-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3 |
Clave InChI |
DYIYVRAVYFCCPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCN(CC2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine](/img/structure/B13088542.png)
![3-[(2,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13088545.png)
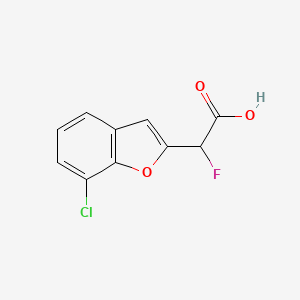
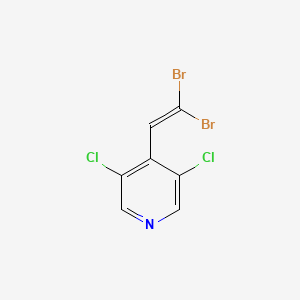
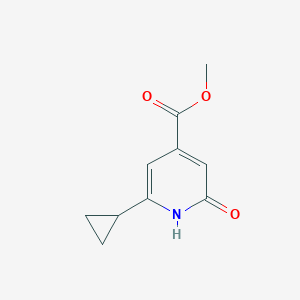
![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13088583.png)
![4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088584.png)
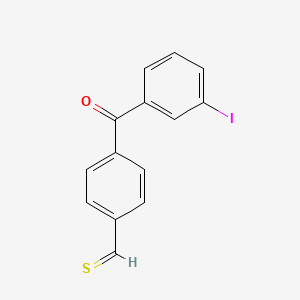
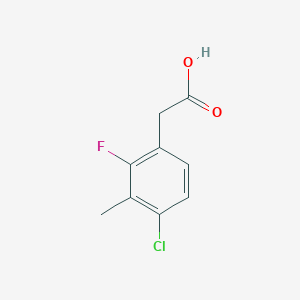
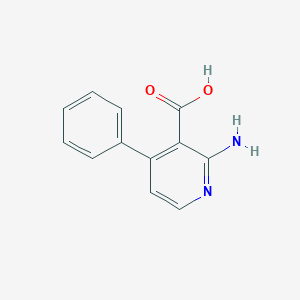
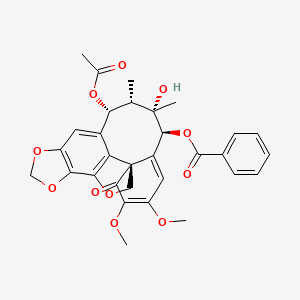
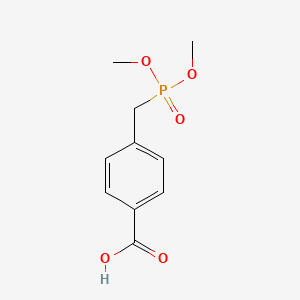
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)

